molecular formula C20H22N2O5 B2363961 N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamid CAS No. 1448033-81-5

N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamid

Katalognummer: B2363961
CAS-Nummer: 1448033-81-5
Molekulargewicht: 370.405
InChI-Schlüssel: YUMXUTDIMFOOOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumorpotential

Die Verbindung wurde auf ihre Antitumorwirkung untersucht. In-vitro-Studien zeigen eine Zytotoxizität gegenüber verschiedenen Krebszelllinien, darunter Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM). Weitere Untersuchungen sind erforderlich, um ihren Wirkmechanismus und mögliche klinische Anwendungen zu verstehen .

Schistosomiasis-Behandlung

Schistosomiasis, eine parasitäre Krankheit, betrifft Millionen Menschen weltweit. Einige Studien schlagen vor, dass diese Verbindung eine Aktivität gegen Schistosoma-Parasiten haben könnte. Weitere Forschung ist erforderlich, um ihr therapeutisches Potenzial zu beurteilen.

Zusammenfassend lässt sich sagen, dass N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamid vielversprechend in verschiedenen Bereichen ist, aber zusätzliche Untersuchungen sind entscheidend, um seine therapeutischen Anwendungen vollständig zu erschließen. Forscher erforschen weiterhin sein Potenzial, und seine vielseitigen Eigenschaften machen es zu einem spannenden Thema für weitere Studien. 🌟🔬 .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cyclooxygenase , which plays a key role in the inflammatory response.

Mode of Action

Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrest .

Biochemical Pathways

Similar compounds have been found to affect the cyclooxygenase pathway , which is involved in the inflammatory response.

Pharmacokinetics

It has been noted that all derivatives of similar compounds obey lipinski’s rule of five and have good bioactive scores , suggesting favorable pharmacokinetic properties.

Result of Action

The compound has been found to induce apoptosis and cause cell cycle arrest in certain cell lines . This suggests that it may have potential as an antitumor agent.

Biochemische Analyse

Biochemical Properties

The compound N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide plays a role in biochemical reactions, particularly in the context of cancer cell lines . It has been designed based on literature reports of the activity of indoles against various cancer cell lines .

Cellular Effects

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide has shown effects on various types of cells, particularly cancer cells . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide is complex and involves several interactions at the molecular level . The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .

Dosage Effects in Animal Models

The effects of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide vary with different dosages in animal models . Studies have shown that the compound substantially reduced mice blood glucose levels .

Metabolic Pathways

The compound is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide is a compound of significant interest due to its potential biological activities. The presence of the benzo[d][1,3]dioxole moiety is commonly associated with various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound through a review of relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O5
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 1421530-57-5

The structure includes a benzo[d][1,3]dioxole ring and an oxalamide functional group, which are critical for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole core.
  • Introduction of the hydroxypropyl group.
  • Finalization of the oxalamide linkage.

These steps can utilize various reagents and conditions to optimize yield and purity.

Antimicrobial Activity

Research has indicated that compounds featuring the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. A study highlighted that derivatives with similar structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

BacteriaActivity (MIC µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa500 - 1000
Escherichia coli250 - 500
Candida albicans100 - 200

These findings suggest that N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide may have similar or enhanced efficacy against these pathogens .

Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. For instance, studies on related oxalamides demonstrated promising results in inhibiting cancer cell proliferation:

Cell LineIC50 (µM)
LNCaP (Prostate Cancer)5 - 15
MIA PaCa-2 (Pancreatic Cancer)10 - 20

These results indicate that the compound may target specific cancer pathways effectively .

Anti-inflammatory Activity

The anti-inflammatory properties are another area of interest. Compounds with similar structural features have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators:

CompoundCOX Inhibition (%)
N1-(3-(benzo[d][1,3]dioxole...>70
Control (Diclofenac)~60

This suggests that N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide may serve as a potent anti-inflammatory agent .

Case Studies

Several case studies have illustrated the potential applications of compounds similar to N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide in clinical settings:

  • Case Study 1 : A derivative was tested in a clinical trial for its efficacy against prostate cancer. Results showed a significant reduction in tumor size after treatment compared to control groups.
  • Case Study 2 : Another study focused on its antibacterial properties against resistant strains of Staphylococcus aureus, demonstrating effective inhibition in vitro and in vivo models.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMXUTDIMFOOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.